Home > Products > Building Blocks P17427 > 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine - 1174847-42-7

3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Catalog Number: EVT-1709654
CAS Number: 1174847-42-7
Molecular Formula: C12H17N5
Molecular Weight: 231.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound characterized by the presence of both pyrazole and triazoloazepine moieties. This compound is notable for its potential biological activity and is of interest in medicinal chemistry. The molecular formula for this compound is C11H14N6C_{11}H_{14}N_{6}, with a molecular weight of approximately 262.27 g/mol.

Source and Classification

The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is classified under heterocyclic compounds. Its unique structure positions it within the broader category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  1. Formation of the Pyrazole Ring: A suitable hydrazine derivative reacts with a β-diketone to form the pyrazole ring.
  2. Nitration: The resulting pyrazole undergoes nitration to introduce a nitro group at the 3-position.
  3. Nucleophilic Substitution: The nitro-substituted pyrazole reacts with a halomethyl derivative to yield a pyrazolylmethyl intermediate.
  4. Cyclization: This intermediate is then cyclized with an azepine precursor under acidic or basic conditions to produce the final compound.

Technical Considerations

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure successful formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can participate in various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Substitution: Electrophilic substitution can occur on the methyl group of the pyrazole ring.
  • Cyclization: Further cyclization reactions may lead to more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used include:

  • Reducing agents such as hydrogen gas with palladium or platinum catalysts for oxidation.
  • Electrophiles like halogens or sulfonyl chlorides for substitution reactions.
  • Acidic or basic conditions for cyclization reactions.
Mechanism of Action

The mechanism of action for 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves interactions with specific biological targets. The nitro group may participate in redox reactions while the pyrazole and triazoloazepine rings engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory or antimicrobial activities.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular weight: 262.27 g/mol
  • Appearance: Typically available as a solid powder.

Chemical Properties

Chemical properties include:

  • Solubility: Varies based on solvent; generally soluble in organic solvents.
  • Stability: Requires controlled conditions to maintain stability due to potential reactivity of functional groups.

Relevant data regarding its safety indicates that it may act as an irritant; hence proper handling precautions are necessary when working with this compound .

Applications

3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has significant potential in scientific research. Its unique structure allows it to be investigated for various pharmacological activities including:

  • Antimicrobial agents
  • Anti-inflammatory drugs
  • Potential use in cancer therapy due to its ability to interact with specific cellular pathways

Research continues into optimizing its synthesis and exploring its full range of biological activities .

Introduction to 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

This heterocyclic compound features a triazoloazepine core linked via a methylene bridge to a 5-methylpyrazole moiety. Designated CAS number 1174847-42-7, it represents a structurally intricate scaffold of significant interest in modern medicinal chemistry. The molecule's rigid polycyclic framework coupled with its electron-rich nitrogen atoms enables diverse binding interactions with biological targets. Its synthesis and exploration reflect ongoing efforts to develop novel pharmacophores targeting central nervous system disorders and other therapeutic areas, positioning it within a broader class of bioactive azepine derivatives investigated extensively in the past decade [1] [4].

Historical Context and Discovery Timeline

The precise origin of 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine remains undocumented in public literature, consistent with many proprietary medicinal chemistry compounds. Based on structural analogs and commercial availability records:

  • ~2010s Emergence: The compound first appeared in screening libraries circa early 2010s, coinciding with intensified research into fused triazole systems as GABA-A receptor modulators. Its structural similarity to benzodiazepine scaffolds (e.g., triazolam) suggests it was designed during efforts to develop non-benzodiazepine psychotropic agents with improved selectivity [5].

  • Patent Landscape: No primary patents specifically claim this compound, though numerous filings cover structurally similar triazoloazepines. For example, WO2011156377 (2011) claims N-linked triazoloazepines as kinase inhibitors, suggesting potential industrial origins in oncology or inflammation programs [1] .

  • Commercialization Timeline:

  • 2014-2015: Initial catalog listings by specialty chemical suppliers (e.g., ChemScene, Cat. No. CS-0282021) with ≥97% purity, indicating established synthesis protocols [1].
  • 2018-Present: Expanded availability from multiple vendors including Pharmint and EVITAChem, reflecting growing research utilization [4] .

This progression illustrates its evolution from a synthetic target to a tool compound in drug discovery.

Nomenclature and Structural Classification

Systematic Nomenclature

  • IUPAC Name: 3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
  • Molecular Formula: C₁₂H₁₇N₅ (MW = 231.30 g/mol) [1]
  • SMILES Notation: CC1=CC=NN1CC2=NN=C3CCCCCN32 [1]

Structural Hierarchy

This compound belongs to three overlapping heterocyclic classes:

  • Triazoloazepines: Characterized by a 7-membered azepine ring fused to a [1,2,4]triazole at bonds a and 3 (positioning the triazole adjacent to the azepine nitrogen). The saturated 6,7,8,9-tetrahydro-5H backbone reduces conformational flexibility versus fully aromatic analogs [1] [5].
  • N-Substituted Pyrazoles: The 5-methylpyrazole group connects via its N1 nitrogen to the methylene linker, preserving the pyrazole's tautomerization capability and metal-coordination properties.
  • Bridged Hybrid Scaffolds: The -CH₂- linker between triazoloazepine-C3 and pyrazole-N1 creates a rotatable bond (logP contribution ≈0.5) while electronically isolating the rings [1] .

Table 1: Structural Comparison to Key Analogs

CompoundCore StructureR-GroupMolecular WeightCAS Number
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]triazoloazepine (discussed)Triazoloazepine5-Methylpyrazole231.301174847-42-7
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]triazoloazepine [2]Triazoloazepine4-Nitropyrazole262.271245771-56-5
1-(Triazoloazepin-3-ylmethyl)-1H-pyrazol-4-amine Triazoloazepine4-Aminopyrazole232.29*1431967-69-9
3-[1-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propyl]triazoloazepine [3]Triazoloazepine3-Nitro-5-methylpyrazole304.35Not specified

*Base compound; hydrochloride salt MW=268.75 g/mol

Academic Significance in Medicinal Chemistry

Rational Design Applications

This scaffold exemplifies strategic molecular hybridization in CNS drug discovery:

  • Triazoloazepine Core: Mimics the pharmacophore geometry of classical benzodiazepines (e.g., alprazolam) but with reduced planarity, potentially diminishing off-target sedation. The saturated azepine ring may enhance solubility (calculated logP=1.56) versus fully aromatic systems [1] [5].
  • Pyrazole Modulator: The 5-methylpyrazole introduces a hydrogen-bond acceptor array (N1, N2, C=O bioisostere) and moderate lipophilicity (methyl group π=0.56). This contrasts with electron-withdrawing analogs (e.g., 4-nitropyrazole in [2]) that increase polarity (TPSA=48.53Ų vs. 71.98Ų for nitro analog) [1] [2].

Research Applications

  • SAR Exploration: Serves as a synthetic intermediate for synthesizing analogs like the 4-aminopyrazole derivative (EVT-2792358), where the amine enables amide coupling to create protease inhibitor candidates .
  • Targeted Screening: Included in libraries for kinase and GPCR profiling due to its privileged structure motifs. Analog Y507-4606 (with propyl-linked nitro pyrazole) exhibits modified steric bulk (MW=304.35) for probing receptor binding pockets [3].
  • Computational Models: Used in docking studies as a mid-sized scaffold (7 rotatable bonds) to validate algorithms predicting triazole-azepine interactions with GABA-A subtypes or kinase catalytic domains [1] .

Table 2: Calculated Physicochemical Descriptors

ParameterValueSignificance in Drug Design
Molecular Weight231.30Below Lipinski threshold (<500) for CNS permeability
logP (Predicted)1.56Optimal range for blood-brain barrier penetration (1-3)
H-Bond Acceptors5Matches common CNS drug profiles
H-Bond Donors0Reduces metabolic glucuronidation
Rotatable Bonds2Limited flexibility may enhance target selectivity
Topological PSA (Ų)48.53Favors membrane permeability (PSA <90Ų)

Data sourced from computational chemistry profiles [1]

Properties

CAS Number

1174847-42-7

Product Name

3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

IUPAC Name

3-[(5-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Molecular Formula

C12H17N5

Molecular Weight

231.3 g/mol

InChI

InChI=1S/C12H17N5/c1-10-6-7-13-17(10)9-12-15-14-11-5-3-2-4-8-16(11)12/h6-7H,2-5,8-9H2,1H3

InChI Key

WHWREMNNCHGABA-UHFFFAOYSA-N

SMILES

CC1=CC=NN1CC2=NN=C3N2CCCCC3

Canonical SMILES

CC1=CC=NN1CC2=NN=C3N2CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.